5-Fluoro-2-(oxetan-3-yloxy)pyrimidine
Description
Historical Development of Fluorinated Pyrimidines in Research
The exploration of fluorinated pyrimidines began with the discovery of 5-fluorouracil (5-FU) in 1957, a milestone in anticancer drug development. Early synthetic routes relied on hazardous reagents like ethyl fluoroacetate, limiting scalability until safer electrophilic fluorination methods emerged. The introduction of SelectFluor™ in the late 20th century revolutionized 5-FU production, enabling large-scale synthesis and clinical adoption.
Subsequent research focused on modifying the pyrimidine core to enhance target specificity and reduce toxicity. The incorporation of oxetane rings, as seen in this compound, marked a significant shift toward optimizing physicochemical properties. Oxetanes were initially explored for their ability to improve solubility and metabolic stability, as demonstrated in kinase inhibitors like fenebrutinib.
Table 1: Evolution of Fluorinated Pyrimidine Synthesis
Significance in Medicinal Chemistry
The structural hybrid of a fluorinated pyrimidine and oxetane confers distinct advantages:
- Bioisosteric Replacement : The oxetane’s three-dimensional structure mimics traditional ethers while reducing molecular weight and improving solubility.
- Enzymatic Inhibition : Fluorine’s electronegativity enhances binding to targets like thymidylate synthase (TS) and DNA topoisomerase 1 (Top1).
- Metabolic Stability : Oxetane rings resist oxidative degradation, prolonging half-life compared to non-oxetane analogues.
Table 2: Comparative Properties of Pyrimidine Derivatives
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 5-Fluorouracil | -0.92 | 12.5 | 0.5 |
| This compound | 1.2 | 34.8 | 4.2 |
| Gemcitabine | -1.1 | 9.3 | 1.8 |
Emerging Research Trends
Recent studies emphasize three key areas:
- Targeted Drug Delivery : Polymeric formulations of fluorinated pyrimidines, including this compound conjugates, aim to reduce systemic toxicity while enhancing tumor accumulation.
- Enzyme-Specific Interactions : Computational models reveal that the oxetane moiety induces conformational changes in Top1, potentiating DNA damage in cancer cells.
- Synthetic Innovation : Continuous-flow reactors optimize the coupling of oxetane-3-ol with fluoropyrimidine intermediates, achieving >90% yield in <2 hours.
Table 3: Recent Studies on Oxetane-Fluoropyrimidine Hybrids
Position in Contemporary Drug Discovery
This compound exemplifies the integration of medicinal chemistry and materials science. Case studies highlight its utility:
- Kinase Inhibitor Development : Replacement of phenyl rings with oxetane-pyrimidine hybrids in Bruton’s tyrosine kinase (Btk) inhibitors improved solubility without compromising potency.
- Antiviral Applications : Derivatives show promise against RNA viruses by disrupting viral polymerase activity, though mechanisms remain under investigation.
Collaborative efforts between academia and industry have accelerated its adoption. For example, the compound’s oxetane ring is now a staple in fragment-based drug design libraries, prioritized for its balance of polarity and synthetic accessibility.
Figure 1: Role in Drug Discovery Pipelines
1. Hit Identification → 2. Lead Optimization → 3. Preclinical Testing
↑ ↑
Oxetane-pyrimidine scaffolds Improved pharmacokinetics
Properties
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPODVDLUXKPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine typically involves the introduction of a fluorine atom into the pyrimidine ring and the attachment of an oxetane ring. One common method involves the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent to introduce the fluorine atom. The resulting 2-fluoropyrimidine is then reacted with oxetan-3-ol under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .
Scientific Research Applications
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to active forms that inhibit key enzymes or interact with nucleic acids. For example, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Key Pharmacological Features:
- Mechanism of Action: SCH 66712 irreversibly inactivates CYP2D6 via covalent protein adduction, leading to a "poor metabolizer" phenotype.
- Metabolism: Primarily oxidized by CYP2D6 at the phenyl ring, producing monooxygenated metabolites (m/z 355).
- Structural Motifs : The compound contains a basic nitrogen and planar aromatic rings , which are hallmarks of CYP2D6 substrates.
Comparison with Structurally Similar Compounds
SCH 66712 vs. EMTPP
EMTPP (Ethyl-Methylene-Tethered Piperazinyl-Pyrimidine) is a structurally related CYP2D6 inhibitor designed based on SCH 66712’s scaffold.
| Parameter | SCH 66712 | EMTPP |
|---|---|---|
| Ki (μM) | 0.55 ± 0.10 | 5.5 |
| kI (min⁻¹) | 0.32 | 0.09 |
| Partition Ratio | 3 | 99 |
| Metabolic Stability | Few metabolites detected | 4 abundant metabolites |
Key Differences :
- Potency : SCH 66712 is ~10x more potent than EMTPP due to its phenyl group (vs. ethyl in EMTPP), enabling stronger π–π interactions with CYP2D6’s Phe120.
- Metabolic Fate : EMTPP undergoes oxidation at the imidazole ethyl group, while SCH 66712 is oxidized at the phenyl ring, generating reactive intermediates that form protein adducts.
SCH 66712 vs. Fluoropyrimidine Derivatives
Fluoropyrimidines like 5-Fluoro-2'-deoxyuridine (FdUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd) share the fluoropyrimidine core but differ in therapeutic targets.
Structural Insights :
- Substituents : SCH 66712’s piperazinyl-imidazole group enables CYP2D6 binding, while FdUrd’s deoxyribose moiety targets DNA metabolism.
- Fluorine Position : Fluorine at position 5 in SCH 66712 enhances metabolic stability, whereas in FdUrd/FddUrd, it mimics uracil for antimetabolite activity.
Functional Comparison with Other CYP2D6 Inhibitors
CYP2D6 Inhibition by SCH 66712 vs. Raloxifene
Raloxifene, a selective estrogen receptor modulator, inactivates CYP3A4 via quinone formation.
| Parameter | SCH 66712 | Raloxifene |
|---|---|---|
| Target Enzyme | CYP2D6 | CYP3A4 |
| Inactivation Pathway | Protein adduction | Heme modification |
| Partition Ratio | 3 | Not reported |
Mechanistic Contrast :
- SCH 66712 forms protein adducts without heme destruction, whereas raloxifene modifies heme to inactivate CYP3A4.
Metabolic Profile Across CYP Enzymes
| Enzyme | Metabolite (m/z) | Oxidation Site | Adduct Formation |
|---|---|---|---|
| CYP2D6 | 355 | Phenyl ring (para to imidazole) | Yes |
| CYP2C9/19 | 355 | Piperazine/fluoropyrimidine | No |
Key Insight : Only CYP2D6 generates metabolites capable of enzyme inactivation, highlighting its unique role in SCH 66712’s mechanism.
Biological Activity
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound is characterized by its fluorinated pyrimidine core and an oxetane moiety, which may contribute to its unique biological activities. The structural formula can be represented as follows:
This compound's design aims to enhance its interaction with biological targets while minimizing toxicity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standardized assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 8 |
| Enterococcus faecalis | 16 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study reported the following findings:
- Cell Line : L1210 mouse leukemia cells
- IC50 Values : The compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range.
The mechanism of action appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis, as evidenced by the growth inhibition being reversible with thymidine supplementation.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The fluorinated pyrimidine structure likely mimics natural nucleotides, inhibiting DNA and RNA synthesis.
- Disruption of Cellular Processes : The oxetane group may facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways.
- Biofilm Formation Inhibition : Preliminary studies suggest that the compound can inhibit biofilm formation in bacterial cultures, which is critical for treating persistent infections.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profile of this compound:
- Antibacterial Efficacy : In a comparative study against established antibiotics like linezolid, this compound showed superior activity against drug-resistant strains.
- Cytotoxicity Assessment : Cytotoxicity assays indicated that at therapeutic concentrations, the compound exhibited minimal toxicity to human cell lines, supporting its potential for safe therapeutic use.
- Molecular Docking Studies : Computational modeling has predicted favorable binding interactions between this compound and target proteins involved in bacterial metabolism and cancer cell proliferation.
Q & A
Q. What synthetic strategies are employed to prepare 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, and what are the critical intermediates?
The synthesis involves nucleophilic substitution reactions to introduce the oxetan-3-yloxy group onto a fluorinated pyrimidine core. Key intermediates include halogenated pyrimidine derivatives (e.g., 5-fluoro-2-chloropyrimidine) and oxetan-3-ol. Reaction conditions such as temperature, solvent polarity, and catalysts (e.g., NaH or K2CO3) are optimized to enhance yields. Structural analogs like 5-(Oxetan-3-yloxy)pyridin-2-amine () suggest similar synthetic pathways, with potential modifications for pyrimidine-specific reactivity .
Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substitution patterns and stereochemistry.
- Mass Spectrometry (MS): High-resolution LC-ESI-MS or MALDI-TOF for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Purity analysis using reverse-phase columns with UV detection.
- X-ray Crystallography: For definitive structural elucidation if crystallizable. These methods align with metabolite characterization protocols in –5 and 9, where LC-MS/MS was critical for identifying oxidation products .
Q. How can researchers assess the stability of this compound under varying pH conditions?
Stability studies involve incubating the compound in buffers (pH 1.2–7.4) at 37°C. Samples are collected at intervals (0, 1, 6, 24 hours) and analyzed via HPLC to quantify degradation. Parallel experiments with NADPH-fortified liver microsomes () can assess enzymatic stability .
Q. What are the primary metabolic pathways of this compound, and how are metabolites identified?
In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) are conducted. Metabolites are identified via:
- LC-MS/MS: Fragmentation patterns (e.g., m/z shifts for hydroxylation or defluorination).
- Isotopic labeling: Tracking metabolic modifications (e.g., 14C or 3H labels, as in ). Analogous to SCH 66712 (), oxidation at the oxetane ring or pyrimidine core is likely .
Advanced Research Questions
Q. Does this compound act as a mechanism-based inhibitor of cytochrome P450 enzymes (e.g., CYP2D6), and how is this validated experimentally?
- Time-dependent inhibition assays: Pre-incubate the compound with CYP isoforms and NADPH; measure residual enzyme activity over time.
- Heme/Protein Adduct Detection: Use LC-MS to identify covalent adducts (e.g., modified heme or apoprotein).
- Dialysis Recovery Test: Irreversible inhibition is confirmed if enzyme activity does not recover post-dialysis. SCH 66712 () caused CYP2D6 inactivation via protein adducts (1.2:1 molar ratio) and heme loss (25%), validated by autoradiography and MS .
Q. How can molecular modeling elucidate the binding mode of this compound to target enzymes?
- Docking Studies: Software like AutoDock or Schrödinger models interactions with CYP active sites (e.g., CYP2D6 in ). Key residues (e.g., Asp301, Glu216) are analyzed for hydrogen bonding or π-π stacking.
- MD Simulations: Assess binding stability and distance metrics (e.g., oxetane oxygen proximity to heme iron). SCH 66712’s phenyl group was positioned 2.2 Å from CYP2D6’s heme iron, guiding mechanistic insights .
Q. How do structural modifications (e.g., oxetane vs. piperazine substituents) influence the inhibitory potency of this compound analogs?
- SAR Studies: Synthesize derivatives with varied substituents (e.g., oxetane size, fluorination position).
- Enzyme Kinetics: Compare IC50/Ki values across analogs. highlights enhanced lipophilicity and activity in fluorinated oxetane analogs versus non-fluorinated counterparts .
Q. What experimental approaches resolve contradictions in metabolic data (e.g., conflicting metabolite profiles across CYP isoforms)?
- Isoform-Specific Inhibition: Use selective CYP inhibitors (e.g., quinidine for CYP2D6) to isolate contributions.
- Recombinant Enzyme Assays: Test individual CYPs (e.g., CYP2C9, CYP3A4) to attribute metabolite formation. showed CYP2C9 and CYP2C19 produced the same metabolites as CYP2D6 but with differing abundances, resolved via isoform-specific incubations .
Q. How can researchers differentiate competitive inhibition from mechanism-based inactivation of CYP enzymes by this compound?
- NADPH Dependency: Mechanism-based inactivation requires NADPH for enzyme modification.
- Pre-incubation Effect: Increased inhibition after pre-incubation with NADPH indicates time-dependent inactivation.
- Substrate Protection: Competitive inhibitors show reduced activity in the presence of substrate, unlike mechanism-based inactivators. These methods were validated in for SCH 66712, which caused >90% CYP2D6 activity loss post-NADPH incubation .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Metabolic Soft Spots: Modify labile sites (e.g., oxetane ring) to reduce first-pass metabolism.
- Tissue Distribution Studies: Radiolabeled compounds (e.g., 14C) track absorption and excretion (see for SCH 66712’s radiolabeling protocol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
